molecular formula C10H10BrNO4 B13723016 3-Bromo-4-isopropoxy-5-nitrobenzaldehyde

3-Bromo-4-isopropoxy-5-nitrobenzaldehyde

Cat. No.: B13723016
M. Wt: 288.09 g/mol
InChI Key: IKCLMPHBHPMZDI-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzaldehyde, featuring bromine, isopropoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropoxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-isopropoxy-5-nitrobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron filings in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: H2 with Pd/C catalyst or Fe in HCl.

    Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products Formed

    Oxidation: 3-Bromo-4-isopropoxy-5-nitrobenzoic acid.

    Reduction: 3-Bromo-4-isopropoxy-5-aminobenzaldehyde.

    Substitution: 3-Methoxy-4-isopropoxy-5-nitrobenzaldehyde.

Scientific Research Applications

3-Bromo-4-isopropoxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the development of biochemical probes due to its functional groups that can interact with biological molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-nitrobenzaldehyde depends on its functional groups:

    Aldehyde Group: Can form Schiff bases with amines, which are useful in various biochemical applications.

    Nitro Group: Can undergo reduction to form amines, which are key intermediates in many synthetic pathways.

    Bromo Group:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitrobenzaldehyde
  • 3-Bromo-5-nitrobenzaldehyde
  • 3-Bromo-4-methoxy-5-nitrobenzaldehyde

Uniqueness

3-Bromo-4-isopropoxy-5-nitrobenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. This makes it a valuable compound for specific synthetic applications where the steric and electronic effects of the isopropoxy group are beneficial .

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

3-bromo-5-nitro-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10BrNO4/c1-6(2)16-10-8(11)3-7(5-13)4-9(10)12(14)15/h3-6H,1-2H3

InChI Key

IKCLMPHBHPMZDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-]

Origin of Product

United States

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